molecular formula C11H15N3O2 B3138589 1-(2-Methyl-4-nitrophenyl)piperazine CAS No. 461664-02-8

1-(2-Methyl-4-nitrophenyl)piperazine

Cat. No.: B3138589
CAS No.: 461664-02-8
M. Wt: 221.26 g/mol
InChI Key: OVKXEUNBXUPEAP-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)piperazine is an organic compound belonging to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4-nitrophenyl)piperazine typically involves the reaction of 2-methyl-4-nitroaniline with piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated through distillation or crystallization, followed by drying and packaging for commercial use .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved. Studies have shown that derivatives of piperazine can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis .

Comparison with Similar Compounds

Comparison: 1-(2-Methyl-4-nitrophenyl)piperazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity. Compared to 1-(4-Nitrophenyl)piperazine, the methyl group in the 2-position can affect the compound’s steric and electronic properties, potentially leading to different biological activities and chemical reactivity .

Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-9-8-10(14(15)16)2-3-11(9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXEUNBXUPEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of piperazine (3.0 mmol), N,N-diisopropylethylamine (6.0 mmol), and 2-fluoro-5-nitrotoluene (7.5 mmol) in acetonitrile are stirred at 50° C. for 3 h and then 100° C. for 9.5 h, and poured into water. The mixture is extracted with AcOEt. The organic layer is washed with water, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to give the product in 85% yield.
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3 mmol
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6 mmol
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7.5 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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